Etiocholanedione
Overview
Description
Synthesis Analysis
The synthesis of Etiocholanedione involves complex chemical reactions. One notable method for synthesizing related compounds involves the diffusing reaction of bis(ethylenedithio)tetrathiafulvalene (ET) and Cu(II)Br2, demonstrating the intricate processes involved in synthesizing organic compounds with potential relevance to Etiocholanedione synthesis (Kanehama et al., 2003). Other approaches include the synthesis of various organic and organometallic compounds that showcase the diverse methods available for creating complex molecules (Basato et al., 1998).
Molecular Structure Analysis
The molecular structure of Etiocholanedione and related compounds has been explored through various studies. For instance, research on novel ET-coordinated copper(I) complexes provides insights into the molecular coordination and structure, relevant for understanding the molecular framework of Etiocholanedione (Kanehama et al., 2003).
Chemical Reactions and Properties
Etiocholanedione's chemical reactions and properties are influenced by its molecular structure. Studies on related compounds, such as the synthesis and characterization of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen, shed light on the types of chemical reactions Etiocholanedione might undergo (Qian et al., 1992).
Physical Properties Analysis
The physical properties of Etiocholanedione, including its solubility, melting point, and stability, are key to understanding its behavior in various conditions. Research on ethylene glycol, for example, details the synthesis, properties, and applications of this compound, providing a framework for analyzing the physical properties of Etiocholanedione (Yue et al., 2012).
Chemical Properties Analysis
The chemical properties of Etiocholanedione, such as reactivity with other compounds, stability under different conditions, and potential for functionalization, are crucial for its scientific study. Investigations into the synthesis and properties of chemically coupled poly(thiophene) provide insights into the chemical behavior of similar organic compounds, contributing to our understanding of Etiocholanedione's chemical properties (Kobayashi et al., 1984).
Scientific Research Applications
Antiobesity Effects
Etiocholanedione (ED), a natural metabolite of dehydroepiandrosterone, has demonstrated antiobesity effects in clinical studies. A randomized double-blind crossover study conducted by Zumoff, B., Strain, G., Heymsfield, S., & Lichtman, S. (1994) found significant weight and body fat loss in obese humans treated with oral ED. This study highlighted ED's potential as a non-toxic oral antiobesity agent (Zumoff et al., 1994).
Drug Discovery and Ethnopharmacology
Etiocholanedione's role in the broader context of drug discovery and ethnopharmacology has been recognized. Studies like Drews' (2000) on drug discovery emphasize the importance of understanding the traditional uses and effects of compounds like ED for developing new therapeutic systems. Similarly, the ethnopharmacological approach, which involves investigating biologically active agents traditionally used, such as ED, plays a crucial role in discovering and developing novel therapeutics (Drews, 2000); (Süntar, 2019).
Neuroinflammatory Agent Research
Research by Shankaran, M., Keim, C., Lee, J., Wolff, M., Swenson, M., Stading, D., Fessler, C., & Hellerstein, M. (2006) explored the use of ED in neuroinflammatory conditions. Their study aimed to discover novel anti-neuroinflammatory agents, with ED combined with other drugs showing potential in inhibiting microglial proliferation, a key factor in neuroinflammation (Shankaran et al., 2006).
Safety And Hazards
Future Directions
Research on etiocholanedione continues to explore its physiological roles, clinical relevance, and potential therapeutic applications. Further investigations are needed to elucidate its interactions, metabolism, and impact on health and disease .
: Yuan, T.-F., Le, J., Wang, S.-T., & Li, Y. (2020). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 61(4), 580–586. Read more : Etiocholanedione - Wikipedia. Read more
properties
IUPAC Name |
(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14+,15+,16+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJWOBJTTGJROA-QJISAEMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153778 | |
Record name | Etiocholanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Etiocholanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003769 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Etiocholanedione | |
CAS RN |
1229-12-5 | |
Record name | (5β)-Androstane-3,17-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1229-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etiocholanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etiocholanedione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07375 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etiocholanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETIOCHOLANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/213MVW2TZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Etiocholanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003769 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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